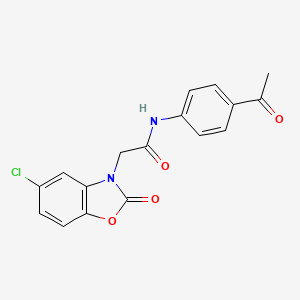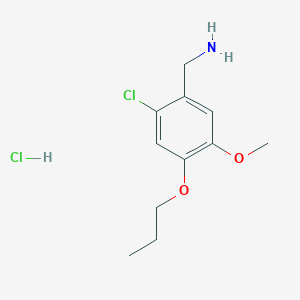
1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group at the 1-position and a thienylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated at the 1-position using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Thienylmethylation: The final step involves the introduction of the thienylmethyl group. This can be achieved by reacting the ethylated pyrazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the pyrazole and thienylmethyl groups.
Reduction: Reduced derivatives, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the thienylmethyl group is replaced by other nucleophiles.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-furylmethyl)methanamine
- 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-pyridylmethyl)methanamine
Comparison: 1-(1-ethyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C11H16ClN3S |
|---|---|
Molecular Weight |
257.78 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3S.ClH/c1-2-14-10(5-6-13-14)8-12-9-11-4-3-7-15-11;/h3-7,12H,2,8-9H2,1H3;1H |
InChI Key |
KARQNTLPGJHMES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CS2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12214546.png)
![2-{[4-(Ethoxycarbonylamino)-1,1-dioxothiolan-3-yl]amino}acetic acid](/img/structure/B12214550.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12214551.png)
![N-{2-[6-chloro-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B12214558.png)


![7-(1H-benzimidazol-1-yl)-5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12214569.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B12214570.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12214575.png)


![1H-Indole-1-ethanol, alpha-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2,3,5-trimethyl-](/img/structure/B12214586.png)
![7-(4-chlorophenyl)-3-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12214593.png)
![7-(5-chloro-2-methylphenyl)-2-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12214614.png)
